Product packaging for (1-Fluoropropan-2-yl)benzene(Cat. No.:CAS No. 115723-45-0)

(1-Fluoropropan-2-yl)benzene

Cat. No.: B15421049
CAS No.: 115723-45-0
M. Wt: 138.18 g/mol
InChI Key: RFBUZWVPADPYJE-UHFFFAOYSA-N
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Description

(1-Fluoropropan-2-yl)benzene is a valuable fluorinated organic compound that serves as a key building block in advanced organic synthesis and pharmaceutical research. Compounds within this family of fluorinated alkylbenzenes are frequently employed in cross-coupling reactions, such as the Suzuki-Miyaura reaction, to create more complex biphenyl structures that are foundational in materials science and drug discovery . The incorporation of a fluorine atom can significantly alter a molecule's electronic properties, metabolic stability, and binding affinity, making this compound a crucial intermediate in the development of potential pharmaceutical agents and novel materials . As a reagent, it can participate in nucleophilic aromatic substitution reactions, where the fluorine atom can be displaced by amines and other nucleophiles, enabling the synthesis of a diverse array of derivatives . This compound is provided for research and further manufacturing applications only and is strictly not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11F B15421049 (1-Fluoropropan-2-yl)benzene CAS No. 115723-45-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

115723-45-0

Molecular Formula

C9H11F

Molecular Weight

138.18 g/mol

IUPAC Name

1-fluoropropan-2-ylbenzene

InChI

InChI=1S/C9H11F/c1-8(7-10)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3

InChI Key

RFBUZWVPADPYJE-UHFFFAOYSA-N

Canonical SMILES

CC(CF)C1=CC=CC=C1

Origin of Product

United States

Strategic Methodologies for the Synthesis of 1 Fluoropropan 2 Yl Benzene and Analogous Fluoroalkylated Arenes

Direct Benzylic C(sp³)–H Fluorination Approaches

Direct benzylic C(sp³)–H fluorination has emerged as a powerful tool, leveraging the inherent reactivity of the benzylic position. The C–H bonds at this position are weaker than other aliphatic C–H bonds due to the resonance stabilization of the resulting benzylic radical, cation, or anion intermediate. nih.gov This has enabled the development of various catalytic systems that can selectively target these bonds.

Photochemical methods utilize light energy to generate highly reactive intermediates capable of C–H bond activation. These approaches are often characterized by mild reaction conditions and high functional group tolerance, proceeding through radical-based mechanisms without the need for pre-functionalized substrates. nih.gov

A significant breakthrough in benzylic fluorination involves the use of simple organic diarylketones as photocatalysts under visible-light irradiation. nih.govacs.org In a pioneering report by Chen and co-workers, catalysts such as 9-fluorenone (B1672902) were shown to effectively promote the fluorination of a wide range of substrates containing primary, secondary, and tertiary benzylic C–H bonds using Selectfluor as the fluorine source. nih.govbeilstein-journals.org For instance, the conversion of a substrate like isopropylbenzene to (1-Fluoropropan-2-yl)benzene would fall within the scope of this methodology. The operational simplicity and the use of an inexpensive, metal-free organocatalyst make this a highly attractive strategy. nih.govacs.org Further control over the degree of fluorination (mono- vs. difluorination) can be achieved by selecting the appropriate photocatalyst, with 9-fluorenone favoring monofluorination and xanthone (B1684191) promoting difluorination. nih.govacs.org

Table 1: Visible-Light Mediated Benzylic C–H Fluorination

CatalystFluorine SourceKey FeaturesSubstrate ScopeReferences
9-FluorenoneSelectfluorPromotes selective monofluorination; Metal-free.Primary, secondary, and tertiary benzylic C–H bonds. nih.gov, beilstein-journals.org
XanthoneSelectfluorPromotes selective gem-difluorination; Metal-free.Secondary benzylic C–H bonds. nih.gov, acs.org
DecatungstateN-Fluorobenzenesulfonimide (NFSI)Photocatalytic system for late-stage fluorination.Benzylic C–H bonds in complex molecules. rsc.org, nih.gov

The efficacy of visible-light-mediated fluorination is rooted in a two-stage radical mechanism: Hydrogen Atom Transfer (HAT) followed by Fluorine Atom Transfer (FAT). nih.govbeilstein-journals.org

Initiation: The diarylketone photocatalyst (e.g., 9-fluorenone) absorbs visible light, promoting it to an excited triplet state.

Hydrogen Atom Transfer (HAT): This photoexcited ketone is a potent hydrogen atom abstractor. It selectively removes a hydrogen atom from the weakest C–H bond in the substrate, which is the benzylic position, to generate a resonance-stabilized benzylic radical. nih.govbeilstein-journals.org

Fluorine Atom Transfer (FAT): The newly formed benzylic radical reacts with an electrophilic fluorine source, such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). nih.gov In this step, the radical abstracts a fluorine atom, yielding the desired benzyl (B1604629) fluoride (B91410) product, this compound. This step also regenerates the ground-state photocatalyst, allowing it to re-enter the catalytic cycle. nih.gov

This HAT/FAT sequence avoids the formation of carbocationic intermediates that could lead to undesired elimination or rearrangement byproducts, contributing to the high selectivity of the reaction. nih.gov

Transition metal catalysis offers distinct mechanistic pathways for benzylic C–H fluorination, enabling unique reactivity and, crucially, the potential for asymmetric transformations to control stereochemistry.

Palladium catalysis is a cornerstone of modern organic synthesis and has been applied to C–H fluorination. beilstein-journals.org These methods often operate via a different mechanism than radical pathways and typically require a directing group on the substrate to position the catalyst for selective C–H activation. The general catalytic cycle involves: beilstein-journals.orgorganic-chemistry.org

Directed C–H Palladation: A Pd(II) catalyst coordinates to a directing group on the substrate, leading to the cleavage of a specific C–H bond and the formation of a palladacycle intermediate.

Oxidation: The resulting Pd(II) complex is oxidized to a high-valent Pd(IV) species by an external oxidant, often the fluorine source itself (e.g., Selectfluor).

C–F Reductive Elimination: The Pd(IV)-fluoride complex undergoes reductive elimination to form the C–F bond and regenerate a Pd(II) species, which can continue the catalytic cycle.

While direct enantioselective fluorination of an unactivated substrate like isopropylbenzene is challenging, the development of chiral ligands for palladium has enabled highly enantioselective C–H functionalization reactions, including the arylation of benzylic C–H bonds and the fluoroarylation of alkenes. acs.orgnih.gov These principles form the foundation for developing future enantioselective benzylic C–H fluorination methods. For example, the use of chiral BINOL-derived phosphate (B84403) ligands has proven effective in achieving high enantioselectivity in related palladium-catalyzed C–H arylations. nih.gov

Silver-catalyzed C–H fluorination presents a unique mechanistic paradigm that merges radical chemistry with polar reactions. nih.govacs.org This strategy utilizes a Ag(I)/Selectfluor system, often enhanced by amide-based ligands, to achieve efficient fluorination of primary, secondary, and tertiary benzylic C–H bonds. nih.govacs.org The mechanism is distinct from a simple radical chain and proceeds via a "radical-polar crossover" pathway. nih.govresearchgate.netresearchgate.net

Hydrogen Atom Transfer (HAT): The reaction is initiated by a HAT event, generating a benzylic radical. This step is facilitated by a highly reactive silver species or another radical initiator. nih.govacs.org

Oxidative Radical-Polar Crossover: The key step involves the oxidation of the carbon-centered benzylic radical by a Ag(II) species (generated in situ from Ag(I) and Selectfluor). This single-electron transfer (SET) converts the neutral radical into a carbocation intermediate. nih.govacs.org

Nucleophilic Fluorination: The carbocation is subsequently trapped by a nucleophilic fluoride source (which can be derived from Selectfluor or added as a salt like CsF) to form the final C–F bond. acs.org

The addition of simple amide ligands, such as benzamide (B126), has been shown to be crucial for facilitating the process and expanding the reaction's scope, particularly for challenging C–H bonds. nih.govacs.org This method is operationally simple and does not require a specialized photochemical setup. acs.org

Table 2: Metal-Catalyzed Benzylic C–H Fluorination

Catalyst SystemFluorine SourceKey Mechanistic FeatureSubstrate ScopeReferences
Pd(II) with Directing GroupElectrophilic (e.g., Selectfluor)Directed C–H activation; Pd(II)/Pd(IV) cycle.Substrates with coordinating directing groups. beilstein-journals.org, nih.gov
Ag(I) with Amide LigandSelectfluorHAT followed by Radical-Polar Crossover.Primary, secondary, and tertiary benzylic C–H bonds. nih.gov, acs.org, acs.org
Fe(II)SelectfluorProposed radical pathway.Primary and secondary benzylic C–H bonds. beilstein-journals.org, nih.gov

Metal-Catalyzed C(sp³)–H Fluorination

Iron-Catalyzed Benzylic Fluorination

Iron, being an abundant and environmentally benign metal, has garnered significant attention as a catalyst for C–H functionalization reactions. In the realm of benzylic fluorination, iron(II) acetylacetonate (B107027) [Fe(acac)₂] in combination with an electrophilic fluorine source like Selectfluor has proven to be a mild and effective system. acs.orgnih.gov This method demonstrates good to excellent yields and selectivity for the monofluorination of various benzylic substrates. acs.orgnih.gov

A key feature of this iron-catalyzed system is its selectivity. For instance, in substrates containing carbonyl groups, where traditional methods might favor fluorination at the α-carbon, the iron catalyst directs the reaction to the benzylic position. acs.org This selectivity is also observed in substrates with different types of C-H bonds. For example, in the case of p-cymene, which has both tertiary and primary benzylic C-H bonds, the iron-catalyzed system can show a preference for the typically less reactive primary position, suggesting that steric factors may play a significant role in the reaction mechanism. acs.org

The proposed mechanism involves the iron catalyst activating the substrate to form a benzylic radical, which then reacts with the electrophilic fluorine source. researchgate.netresearchgate.net This pathway avoids the formation of carbocationic intermediates that can lead to undesired side reactions.

Table 1: Iron-Catalyzed Benzylic Fluorination of Alkylbenzenes with Fe(acac)₂ and Selectfluor acs.org

SubstrateProductYield (%)
3-Phenylpropyl acetate (B1210297)3-Fluoro-3-phenylpropyl acetate85
p-Cymene1-(Fluoromethyl)-4-isopropylbenzene70
Benzylacetone4-Fluoro-4-phenylbutan-2-one93
4-Ethylacetophenone1-(4-(1-Fluoroethyl)phenyl)ethan-1-one88

Reaction conditions: Substrate (1.0 equiv), Fe(acac)₂ (0.1 equiv), Selectfluor (1.2 equiv), in acetonitrile (B52724) at room temperature for 24 hours. Yields are determined by ¹⁹F NMR.

Manganese-Catalyzed Aliphatic and Benzylic C–H Fluorination

Manganese-based catalysts, particularly manganese salen and porphyrin complexes, have emerged as potent systems for oxidative C–H fluorination. nih.govresearchgate.netcapes.gov.br These catalysts can utilize nucleophilic fluoride sources, such as triethylamine (B128534) trihydrofluoride (Et₃N·3HF) or potassium fluoride (KF), in the presence of an oxidant. nih.govresearchgate.net An efficient protocol for the selective fluorination of benzylic C-H bonds has been developed using manganese salen complexes. nih.govresearchgate.net

These reactions are often rapid, which makes them potentially suitable for applications such as the late-stage introduction of fluorine-18 (B77423) for positron emission tomography (PET) imaging. nih.gov Mechanistic studies suggest that the reaction proceeds through a high-valent manganese-oxo species that abstracts a hydrogen atom from the benzylic position to form a substrate radical. This is followed by a fluorine rebound step from a manganese-fluoride intermediate. chemrxiv.org The choice of the manganese complex can influence the selectivity, with manganese salen complexes often showing a preference for benzylic C–H bonds. chemrxiv.org

Table 2: Manganese-Salen-Catalyzed Benzylic Fluorination researchgate.net

SubstrateProductYield (%)
Ethylbenzene(1-Fluoroethyl)benzene65
DiphenylmethaneFluorodiphenylmethane72
4-Methylanisole4-(Fluoromethyl)anisole58
Indane1-Fluoroindane68

Reaction conditions: Substrate (1.0 equiv), Mn(salen)Cl (5 mol%), iodosobenzene (B1197198) diacetate (1.2 equiv), Et₃N·3HF (1.5 equiv), in acetonitrile at room temperature. Yields are isolated yields.

Copper-Catalyzed Systems

Copper-catalyzed systems have been developed for the site-selective transformation of benzylic C–H bonds. nih.govorganic-chemistry.org One notable strategy involves a copper-catalyzed C–H fluorination using N-fluorobenzenesulfonimide (NFSI), followed by in-situ substitution of the resulting benzyl fluoride with various nucleophiles. nih.govorganic-chemistry.org This two-step, one-pot sequence allows for the conversion of a benzylic C-H bond into C-O, C-N, and C-C bonds.

The initial fluorination step proceeds via a radical relay mechanism. A copper(I) species is proposed to react with NFSI to generate an N-centered radical. This radical selectively abstracts a hydrogen atom from the benzylic position, forming a benzylic radical. Subsequent fluorine atom transfer from a copper(II)-fluoride species or NFSI affords the benzyl fluoride. This methodology is effective for secondary and tertiary benzylic positions. nih.gov

Table 3: Copper-Catalyzed Benzylic Fluorination with NFSI nih.govorganic-chemistry.org

SubstrateProductYield (%)
Ethylbenzene(1-Fluoroethyl)benzene78
Tetralin1-Fluorotetralin85
CumeneThis compound75
3-Phenyl-1-propanol3-Fluoro-3-phenyl-1-propanol65

Reaction conditions: Substrate (1.0 equiv), CuI (10 mol%), NFSI (1.5 equiv), in acetonitrile at 80°C. Yields are for the intermediate benzyl fluoride, determined by NMR.

Electrophilic Fluorination Strategies

Electrophilic fluorination represents a direct approach to introduce fluorine by reacting a nucleophilic carbon center with an electrophilic fluorine source ("F⁺").

Utilization of N-F Reagents (e.g., Selectfluor, NFSI)

N-F reagents, such as Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) and N-fluorobenzenesulfonimide (NFSI), are widely used, commercially available, and relatively stable electrophilic fluorinating agents. wikipedia.orgnih.gov The direct fluorination of unactivated benzylic C-H bonds with these reagents often requires a catalyst or initiator to generate a benzylic radical, as seen in the metal-catalyzed methods above.

However, certain substrates can undergo direct fluorination. For instance, benzylic C-H bonds adjacent to an activating group, such as in phenylacetic acids, can be fluorinated directly. nih.govresearchgate.net Pieber and co-workers demonstrated a benzylic fluorination of phenylacetic acids using Selectfluor and 4-(dimethylamino)pyridine (DMAP). nih.gov The proposed mechanism involves the formation of a charge-transfer complex that facilitates a hydrogen atom transfer (HAT) from the benzylic position to generate a radical, which is then trapped by Selectfluor. nih.govresearchgate.net

Photocatalysis has also been employed to facilitate benzylic C-H fluorination with NFSI. rsc.org Decatungstate photocatalysis can promote the reaction, presumably through C-H abstraction by the photoexcited catalyst followed by fluorine transfer from NFSI. rsc.org

Table 4: Decatungstate-Photocatalyzed Benzylic Fluorination with NFSI rsc.org

SubstrateProductYield (%)
TolueneBenzyl fluoride68
Ethylbenzene(1-Fluoroethyl)benzene75
CumeneThis compound71
4-tert-Butyltoluene1-(tert-Butyl)-4-(fluoromethyl)benzene65

Reaction conditions: Substrate (1.0 equiv), NFSI (3.0 equiv), (n-Bu₄N)₄[W₁₀O₃₂] (2 mol%), NaHCO₃ (1.0 equiv), in acetonitrile under 365 nm irradiation. Yields are isolated yields.

Anion-Mediated Benzylic Fluorination

Anion-mediated fluorination involves the deprotonation of an acidic benzylic proton to generate a benzylic anion, which then acts as a nucleophile and attacks an electrophilic fluorine source. nih.gov This strategy is typically limited to substrates where the benzylic protons are sufficiently acidic, usually due to the presence of adjacent electron-withdrawing groups.

Shreeve and co-workers reported the use of strong bases like potassium hydroxide (B78521) (KOH) or n-butyllithium (n-BuLi) to deprotonate benzylic positions adjacent to nitro or nitrile groups. The resulting anion readily reacts with Selectfluor to yield the corresponding benzyl fluoride. nih.gov While effective for activated substrates, the requirement for strong bases limits the functional group tolerance of this methodology. nih.gov A milder approach was reported for the monofluorination of tertiary benzylic C–H bonds adjacent to nitro groups using ammonium (B1175870) acetate and Selectfluor under sonochemical conditions. nih.gov

The mechanism is a straightforward acid-base reaction followed by nucleophilic attack on the electrophilic fluorine atom of the N-F reagent. The success of this method hinges on the pKa of the benzylic C-H bond.

Electrochemical Methods for C(sp³)–H Fluorination

Electrochemical synthesis offers a powerful and sustainable alternative for C–H functionalization, as it can avoid the use of stoichiometric chemical oxidants. rsc.org Anodic oxidation can efficiently generate benzylic cations from benzylic C(sp³)–H bonds through a sequential electron-transfer/proton-transfer/electron-transfer (ET/PT/ET) mechanism. nih.govrsc.org These benzylic cations can then be trapped by a nucleophilic fluoride source.

Ackermann and co-workers developed a general electrochemical method for the nucleophilic fluorination of secondary and tertiary benzylic C(sp³)–H bonds. nih.gov The use of a solvent mixture of 1,2-dichloroethane (B1671644) (DCE) and hexafluoroisopropanol (HFIP) with Et₃N·3HF as the fluoride source was found to be optimal. HFIP is believed to stabilize the electrochemically generated benzylic radical cation intermediates, leading to higher yields. nih.gov More recently, the use of pulsed electrolysis has been shown to enhance the yields of challenging primary benzylic C–H fluorination reactions by modulating the electrode double layer and improving mass transport. rsc.org

Table 5: Electrochemical Benzylic C(sp³)–H Fluorination nih.gov

SubstrateProductYield (%)
4-Ethylbiphenyl4-(1-Fluoroethyl)-1,1'-biphenyl78
Ethylbenzene(1-Fluoroethyl)benzene65
CumeneThis compound72
1,2,3,4-Tetrahydronaphthalene1-Fluoro-1,2,3,4-tetrahydronaphthalene81

Reaction conditions: Substrate (1.0 equiv), Et₃N·3HF (12 equiv), in DCE/HFIP (2:1) in a divided cell with graphite (B72142) electrodes under constant current. Yields are isolated yields.

Construction of Fluoroalkylated Aromatic Scaffolds

The creation of aromatic structures bearing fluoroalkyl substituents can be broadly approached through two main strategies: the direct functionalization of a pre-existing aromatic ring or the construction of the aromatic ring with the fluoroalkyl group already incorporated.

Direct C(sp²)–H perfluoroalkylation represents one of the most direct and atom-economical methods for synthesizing perfluoroalkylated arenes. researchgate.netnih.gov This approach avoids the need for pre-functionalized starting materials, proceeding directly on the aromatic C-H bonds. A significant challenge in this area is achieving high regioselectivity. researchgate.netnih.gov

Various methods have been developed, often classified by the nature of the perfluoroalkylating agent and the catalyst system employed. researchgate.netnih.gov Copper-catalyzed reactions have shown considerable promise. For instance, a combination of copper(I) iodide and 1,10-phenanthroline (B135089) can effectively catalyze the direct perfluoroalkylation of heteroarenes using commercially available perfluoroalkyl iodides. researchgate.net This process is believed to proceed through the formation of perfluoroalkyl radicals, which then add to the aromatic ring. researchgate.net High levels of regioselectivity have been achieved in many cases, even with complex substrates like furan-containing peptides. researchgate.net

The regioselectivity of direct C-H perfluoroalkylation is often governed by the electronic and steric properties of the arene. nih.gov For instance, in iridium-catalyzed borylation followed by copper-mediated trifluoromethylation, the initial borylation step is controlled by sterics, leading to specific substitution patterns on di- and tri-substituted arenes. nih.gov This two-step, one-pot sequence allows for the regioselective synthesis of benzotrifluorides from arenes with regioselectivity that is complementary to directed arene perfluoroalkylation methods. nih.gov

Recent advancements have also explored photocatalytic methods under mild conditions to generate electrophilic fluoroalkyl radicals for the functionalization of a wide range of polyaromatic substrates. nih.gov This approach has even been applied to upcycle post-consumer plastic waste by introducing new chemical functionality. nih.gov

Table 1: Examples of Direct Perfluoroalkylation of Arenes

Arene SubstrateReagent/CatalystFluoroalkyl GroupProductReference
BenzofuranCuI, 1,10-phenanthroline, Rf-IPerfluoroalkylPerfluoroalkylated benzofuran researchgate.net
1,3-Disubstituted areneIr-catalyst, B2pin2 then [(phen)CuCF3]CF31,3,5-Trisubstituted benzotrifluoride nih.gov
PolystyrenePhotocatalyst, Rf-IPerfluoroalkylPerfluoroalkylated polystyrene nih.gov

An alternative to direct functionalization is the construction of the fluoroalkyl-substituted benzene (B151609) ring itself through cycloaddition reactions. nih.gov This "benzannulation" strategy is particularly advantageous as it can provide access to substitution patterns that are difficult to achieve through other methods, and the regiochemistry is dictated by the components of the cycloaddition rather than the inherent properties of a parent arene. nih.gov

A notable advancement in this area is the use of boron-directed cycloadditions. nih.govacs.org A mild, BCl₃-promoted cycloaddition protocol has been developed that allows for the synthesis of a variety of fluoroalkyl-substituted benzene derivatives in good to excellent yields. acs.org The resulting arylborane products can be further functionalized through transformations at the C–B bond. nih.govacs.org This methodology has also been successfully applied to the synthesis of CF₃-substituted heteroaromatic compounds. nih.govacs.org

The [2+2+2] cycloaddition of alkynes is another powerful tool for constructing highly substituted benzene rings. nih.gov While controlling chemoselectivity in the heterotrimerization of different alkynes has been a long-standing challenge, recent progress has been made using various transition metal catalysts. nih.gov For example, iridium(I) catalysts with dppe ligands can promote the cycloaddition of substituted terminal and internal alkynes to produce polysubstituted benzenes in high yields. nih.gov

Fluoroalkyl anhydrides, such as trifluoroacetic anhydride (B1165640) (TFAA), have emerged as readily available and cost-effective reagents for introducing fluoroalkyl groups. researchgate.net These reagents are utilized in a variety of transformations, including cyclization and coupling reactions, to generate a wide array of fluoroalkyl-containing compounds. researchgate.net

One strategy involves the decarbonylative fluoroalkylation of aryl boronate esters using fluoroalkyl anhydrides as the electrophilic partner. nih.gov This approach leverages the stability and accessibility of fluoroalkyl carboxylic acid derivatives. nih.gov Mechanistic studies have been crucial in overcoming challenges such as competing background reactions and optimizing catalyst systems, for instance, using (SPhos)Pd(0) as a catalyst for the difluoromethylation of aryl boronate esters. nih.gov

Furthermore, visible-light-induced ligand-to-metal charge transfer (LMCT) processes have enabled the use of fluoroalkyl acids, like trifluoroacetic acid (TFA), under mild conditions. nih.gov This strategy overcomes the high oxidation potential typically required for the activation of these acids. nih.gov

Asymmetric Synthesis and Stereochemical Control in Fluorinated Systems

The introduction of a fluorine atom can create a stereocenter, and controlling the stereochemistry of this center is a significant challenge and a critical goal in the synthesis of many bioactive molecules. nih.govchimia.ch

Enantioselective fluorination aims to introduce a fluorine atom into a molecule with a high degree of stereoselectivity, producing enantiomerically enriched or pure compounds. numberanalytics.com This is crucial in pharmaceutical and agrochemical development, as the biological activity of a molecule can be highly dependent on its stereochemistry. numberanalytics.com

A variety of catalytic systems have been developed to achieve enantioselective fluorination. These can be broadly categorized into methods using electrophilic and nucleophilic fluorine sources. researchgate.net

Electrophilic Fluorination: Chiral catalysts are employed to facilitate the selective transfer of a fluorine cation (or its equivalent) from a reagent like Selectfluor or N-fluorobenzenesulfonimide (NFSI) to a nucleophilic substrate. nih.govacs.org

Phase-Transfer Catalysis: Chiral anionic phase-transfer catalysts, such as those derived from BINOL phosphates, can be used to bring a cationic electrophilic fluorinating agent into the solution phase, where it can react enantioselectively with a substrate. researchgate.netnih.gov This has been successfully applied to the fluorocyclization of olefins. researchgate.netnih.gov The combination of directing groups on the substrate and chiral anion phase-transfer catalysis has proven effective for the enantioselective fluorination of alkenes. pnas.org

Metal Catalysis: Chiral metal complexes, such as those of palladium and nickel, have been shown to be effective catalysts for the enantioselective fluorination of various substrates, including β-ketoesters and oxindoles. nih.govacs.org For example, a cationic palladium complex can catalyze the fluorination of α-cyano esters with high enantiomeric excesses. acs.org

Organocatalysis: Chiral secondary amines, such as those derived from proline or cinchona alkaloids, can catalyze the α-fluorination of aldehydes and ketones via enamine intermediates. acs.orgprinceton.edu While early methods for ketones showed low enantioselectivity, newer generations of catalysts have achieved high levels of asymmetric induction for a variety of cyclic ketones. princeton.edu

Nucleophilic Fluorination: These methods involve the use of a nucleophilic fluoride source, such as HF-pyridine, in conjunction with a chiral catalyst to achieve enantioselective fluorination. nih.gov For instance, chiral aryl iodide-catalyzed fluorolactonization provides access to lactones with fluorine-bearing stereogenic centers in high enantio- and diastereoselectivity. nih.gov

Table 2: Overview of Enantioselective Fluorination Protocols

Substrate TypeFluorinating AgentCatalyst TypeKey FeaturesReference(s)
OlefinsSelectfluorChiral Anionic Phase-TransferFluorocyclization researchgate.netnih.gov
β-KetoestersNFSIChiral Palladium ComplexHigh enantioselectivity nih.govacs.org
Cyclic KetonesNFSIChiral Primary AmineDirect α-fluorination princeton.edu
Alkenoic AcidsHF-pyridineChiral Aryl IodideFluorolactonization nih.gov

The design of the chiral catalyst is paramount to achieving high levels of stereocontrol in asymmetric fluorination reactions. The introduction of fluorine atoms into the catalyst structure itself can significantly impact its reactivity and selectivity. nih.govchimia.chrsc.org

The specific properties of fluorine, such as its high electronegativity, small size, and ability to participate in hydrogen bonding and chelation, can be leveraged in catalyst design. nih.govchimia.ch These properties can influence the steric and electronic environment of the catalytic pocket, leading to enhanced stereodiscrimination. rsc.org

For example, in chiral anion phase-transfer catalysis, lipophilic chiral phosphate anions derived from scaffolds like BINOL are designed to effectively pair with and solubilize the cationic fluorinating agent, creating a chiral environment for the fluorination event. pnas.org The hydrophobicity of the catalyst can be tuned to improve its phase-transfer capabilities and, consequently, the enantioselectivity of the reaction. nih.gov

In metal-based catalysis, the ligands coordinated to the metal center are crucial. Chiral ligands such as DBFOX-Ph in nickel catalysis and various phosphine (B1218219) ligands in palladium catalysis create a chiral pocket around the metal, directing the approach of the substrate and the fluorinating agent. nih.govacs.org

The development of dual-catalysis systems, where two separate chiral catalytic cycles operate in a matched sense, has also emerged as a powerful strategy. acs.org For instance, the combination of chiral anion phase-transfer catalysis to activate Selectfluor and enamine catalysis with a protected amino acid has enabled the direct asymmetric fluorination of α-branched ketones, a class of substrates that are often challenging for single-catalyst systems. acs.org

Radiosynthesis of Fluorinated Aromatic Compounds (e.g., for PET Research)

The synthesis of radiolabeled compounds for PET imaging presents unique challenges due to the short half-life of the radionuclides involved, most notably fluorine-18 (t½ ≈ 109.8 minutes). nih.gov This necessitates rapid, efficient, and high-yielding radiochemical reactions. The primary goal is to incorporate the 18F isotope into a target molecule to create a radiotracer that can be used to visualize and quantify physiological and pathological processes in vivo.

Fluorine-18 Labeling Methodologies.nih.govdntb.gov.ua

The incorporation of fluorine-18 into aromatic compounds can be achieved through two main strategies: electrophilic and nucleophilic fluorination. nih.gov

Electrophilic Fluorination: This method utilizes electrophilic fluorinating agents, such as [18F]F2 gas or its derivatives like [18F]acetylhypofluorite (CH3COOF). nih.govacs.org Electrophilic fluorination is particularly suited for labeling electron-rich aromatic rings. nih.gov However, a significant drawback of this approach is the co-production of carrier 19F, which results in a lower specific activity of the final radiotracer. nih.govacs.org The maximum theoretical radiochemical yield for [18F]F2 is 50% because for every 18F atom, there is also a 19F atom. acs.org This can be a critical limitation when imaging systems with low receptor densities. nih.govacs.org

Nucleophilic Fluorination: This is the more prevalent method for producing 18F-labeled radiotracers for PET. It involves the use of no-carrier-added (NCA) [18F]fluoride, which is typically produced via the 18O(p,n)18F nuclear reaction in a cyclotron. nih.govacs.org This method provides high specific activity, which is crucial for receptor-binding studies. nih.govacs.orgnih.gov The [18F]fluoride ion is a strong nucleophile and is used to displace a suitable leaving group on the aromatic precursor molecule. nih.gov

To enhance the nucleophilicity of the [18F]fluoride ion in organic solvents, it is typically treated to become "naked" fluoride. nih.gov This is achieved by removing water and using a phase-transfer catalyst, such as a large cation like tetrabutylammonium (B224687) (TBA+) or by complexing potassium ions with a cryptand like Kryptofix 2.2.2 (K222). nih.govacs.orgnih.gov These reagents, [18F]TBAF and K[18F]/K222, are commonly used in nucleophilic [18F]-radiolabeling syntheses. nih.gov

Labeling Method Fluorinating Agent Substrate Preference Specific Activity Key Features & Drawbacks
Electrophilic Fluorination [18F]F2, [18F]CH3COOFElectron-rich arenesLowLower selectivity can lead to isomeric mixtures; requires carrier 19F. nih.govacs.org
Nucleophilic Fluorination No-carrier-added [18F]F-Electron-deficient arenes (traditionally)HighRequires activation of the aromatic ring; sensitive to water. nih.govnih.gov

Nucleophilic Displacement Strategies in Radiosynthesis.nih.gov

Nucleophilic aromatic substitution (SNAr) is a cornerstone of 18F-radiolabeling. nih.govresearchgate.net In a typical SNAr reaction for radiosynthesis, an aromatic precursor bearing a good leaving group is reacted with activated [18F]fluoride at elevated temperatures in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF). nih.govacs.orgnih.gov

For the reaction to proceed efficiently, the aromatic ring must be activated by the presence of electron-withdrawing groups (e.g., -NO2, -CN, -CF3) positioned ortho or para to the leaving group. nih.govacs.org Common leaving groups include nitro (-NO2), and trimethylammonium salts (-N+(CH3)3). nih.govacs.org Aromatic fluorinations involving a trimethylammonium leaving group can often be conducted at lower temperatures (100–110 °C) compared to those with a nitro group (120–180 °C). nih.govacs.org

Recent advancements have expanded the scope of nucleophilic radiofluorination to include non-activated and even electron-rich arenes through the use of diaryliodonium salts and transition metal-mediated methods, such as those involving copper or palladium. nih.govresearchgate.netnih.gov

Leaving Group Typical Reaction Temperature Common Solvents Notes
Nitro (-NO2)120–180 °CDMSO, DMFRequires strong electron-withdrawing activation. nih.govacs.org
Trimethylammonium (-N+(CH3)3)100–110 °CAcetonitrileMilder conditions compared to nitro displacement. nih.govacs.org
Diaryliodonium SaltsVariableVariableEnables fluorination of electron-rich and non-activated arenes. nih.gov
Halogens (e.g., -Cl, -Br, -I)High temperaturesDMSO, DMFOften requires strong activation and may have lower yields.

Modular Build-Up Reactions for Radiotracers.nih.gov

A "modular build-up" or "prosthetic group" approach is often employed for labeling complex biomolecules like peptides and proteins, or when direct fluorination of the target molecule is not feasible. thieme-connect.comucla.edu This strategy involves first radiolabeling a small, reactive molecule (a prosthetic group or synthon), which is then conjugated to the larger biomolecule in a subsequent step. thieme-connect.com

This two-step process offers several advantages:

The initial radiolabeling reaction can be optimized under harsh conditions (e.g., high temperature, organic solvents) that the sensitive biomolecule would not tolerate.

The radiolabeled synthon can be purified before conjugation, ensuring that the final product is of high purity.

A single, efficiently labeled synthon can potentially be used to label a variety of different target molecules. thieme-connect.com

A common strategy involves synthesizing a precursor PET tracer step-by-step, followed by the final radiolabeling step. thieme-connect.com An alternative is to first radiolabel a small synthon, which is then used as a reactant in a multicomponent reaction (MCR) to build the final complex radiotracer. thieme-connect.com MCRs are particularly promising as they can rapidly generate structural complexity in a single step, potentially expanding the range of accessible PET tracers. thieme-connect.com

The development of automated synthesis modules has been crucial for the routine clinical production of PET radiotracers. nih.gov These systems can perform the entire synthesis, including purification and formulation, in a contained "hot cell," minimizing radiation exposure to personnel and ensuring consistent product quality. nih.gov

Mechanistic Studies and Reaction Pathways in Fluorination of Benzylic Systems

Radical Mechanism Elucidations

Radical fluorination has emerged as a powerful strategy for the functionalization of benzylic C-H bonds, often proceeding without the need for directing groups. beilstein-journals.orgd-nb.info These reactions typically involve the generation of a benzylic radical, which then reacts with a fluorine atom source. beilstein-journals.orgd-nb.info

The cornerstone of radical benzylic fluorination is the generation of a carbon-centered radical at the benzylic position. beilstein-journals.orgd-nb.info This intermediate is key to the subsequent fluorine atom transfer (FAT) step. beilstein-journals.orgd-nb.info Various methods have been developed to generate these benzylic radicals, including the use of radical initiators like AIBN or photochemical approaches. rsc.org For instance, the photocatalyst 9-fluorenone (B1672902), under visible light irradiation, can generate a photoexcited aryl ketone capable of promoting benzylic fluorination with Selectfluor®. d-nb.info Another approach involves the use of a silver catalyst with unprotected amino acids as radical precursors; the oxidation of glycine (B1666218) by Ag(II) leads to decarboxylation and the formation of an α-amino radical, which can then abstract a hydrogen atom from the benzylic substrate to form the benzylic radical. d-nb.info

The stability of the benzylic radical plays a significant role in the reaction's success. Substrates with secondary and tertiary benzylic sites are often successful, while primary benzylic substrates may be less tolerated under certain conditions. d-nb.info The subsequent reaction of the benzylic radical with a fluorine-atom-transfer reagent, such as Selectfluor® or NFSI, yields the desired benzyl (B1604629) fluoride (B91410). beilstein-journals.org

Hydrogen Atom Transfer (HAT) is a fundamental process in the generation of benzylic radicals for fluorination. beilstein-journals.orgresearchgate.net In a HAT process, a hydrogen atom (both a proton and an electron) is transferred in a single step from the benzylic C-H bond to a reactive species, often a radical. mdpi.com The driving force for this transfer is the relative bond dissociation energies (BDEs) of the C-H bond being broken and the bond being formed in the HAT reagent. mdpi.com

Several strategies employ HAT to initiate benzylic fluorination. beilstein-journals.org For example, N-oxyl radicals, generated from precursors like N,N-dihydroxypyromellitimide (NDHPI), can serve as HAT reagents. beilstein-journals.org In copper-catalyzed systems, an N-centered radical, generated from the reaction of Cu(I) with NFSI, can selectively abstract a hydrogen atom from a benzylic C-H bond. beilstein-journals.orgd-nb.info Similarly, the sulfate (B86663) radical anion (SO₄•⁻), produced from the decomposition of potassium persulfate (K₂S₂O₈), can abstract a benzylic hydrogen to form the benzylic radical. beilstein-journals.org Photochemical methods can also utilize HAT, where a photoexcited species abstracts a hydrogen atom from the benzylic position. d-nb.info The resulting benzylic radical then undergoes fluorine atom transfer to complete the fluorination. d-nb.info

HAT Reagents and Precursors in Benzylic Fluorination
HAT Reagent/PrecursorGeneration MethodFluorine SourceCatalyst/InitiatorReference
N-oxyl radicalsFrom N,N-dihydroxypyromellitimide (NDHPI)Selectfluor®Catalytic NDHPI beilstein-journals.org
N-centered radicalFrom NFSI and Cu(I)NFSICopper(I) beilstein-journals.orgd-nb.info
Sulfate radical anion (SO₄•⁻)Decomposition of K₂S₂O₈Selectfluor®Heat beilstein-journals.org
Photoexcited aryl ketoneVisible light irradiation of 9-fluorenoneSelectfluor®9-fluorenone (photocatalyst) d-nb.info
α-amino radicalOxidation of glycine by Ag(II)Selectfluor®Silver(II) d-nb.info

Oxidative radical-polar crossover (ORPC) represents a sophisticated mechanism that bridges radical and polar chemistry. rsc.orgillinois.edu In the context of benzylic functionalization, this pathway involves the single-electron oxidation of a benzylic radical to a benzylic cation. acs.org This transformation is typically facilitated by a photocatalyst in a high oxidation state. illinois.edu The resulting carbocation is then trapped by a nucleophile. illinois.edu

While direct fluorination via ORPC is less common than other functionalizations, the principles are applicable. A photoredox-catalyzed three-component alkylfluorination of olefins provides a relevant example of this mechanistic concept. acs.orgnih.gov In this reaction, an alkyl radical adds to a styrene-type olefin to generate a benzylic radical. acs.org This benzylic radical is then oxidized by the photocatalyst to a benzylic cation, which is subsequently trapped by a fluoride ion to give the alkylfluorinated product. acs.org This pathway demonstrates how radical processes can be coupled with polar steps to achieve complex transformations. acs.org The delicate balance between the generation of radical species and their conversion into polar intermediates is a key challenge in these reactions. illinois.edu

Electrophilic Substitution Mechanisms on Aromatic Rings and Benzylic Positions

Electrophilic fluorination is a widely used method for introducing fluorine into organic molecules, involving the reaction of a nucleophilic carbon center with an electrophilic fluorine source. wikipedia.orgnumberanalytics.com This approach can be applied to both aromatic rings and, under certain conditions, benzylic positions.

The development of stable and effective electrophilic fluorinating agents has been crucial for the advancement of electrophilic fluorination. wikipedia.orgacs.org While elemental fluorine (F₂) is the ultimate electrophilic fluorine source, its high reactivity and hazardous nature limit its practical application. sigmaaldrich.comcheshireorganics.com Consequently, a variety of reagents containing N-F bonds have been developed as safer and more selective alternatives. alfa-chemistry.comwikipedia.org

These "F+" sources are typically compounds where the fluorine atom is bonded to a highly electronegative atom or group, which polarizes the bond and imparts electrophilic character to the fluorine. acs.org Common examples include N-fluorobenzenesulfonimide (NFSI) and Selectfluor® (F-TEDA-BF₄). alfa-chemistry.comnumberanalytics.com The reactivity of these reagents can be tuned by modifying their chemical structure. alfa-chemistry.com For instance, incorporating electron-withdrawing groups on the nitrogen atom of N-F reagents enhances their electrophilicity. wikipedia.org Cationic N-F reagents, such as N-fluoropyridinium salts and Selectfluor®, are generally more reactive than their neutral counterparts due to the increased positive charge on the nitrogen, which further polarizes the N-F bond. alfa-chemistry.comwikipedia.org

Hypervalent iodine compounds have also been utilized to generate electrophilic fluorinating species in situ. nih.gov For example, the reaction of iodosylbenzene with hydrogen fluoride can produce (difluoroiodo)benzene, which acts as an electrophilic fluorinating agent. nih.gov

Common Electrophilic Fluorinating Reagents
ReagentAbbreviationClassKey CharacteristicsReference
N-FluorobenzenesulfonimideNFSIN-F Reagent (Neutral)Economical, stable, soluble in various organic solvents. alfa-chemistry.com
1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)Selectfluor®N-F Reagent (Cationic)High thermal stability, low toxicity, strong oxidizing properties. alfa-chemistry.com
N-Fluoropyridinium saltsNFPyN-F Reagent (Cationic)Reactivity can be tuned by substituents on the pyridine (B92270) ring. alfa-chemistry.com
(Difluoroiodo)benzene-Hypervalent IodineGenerated in situ from iodosylbenzene and HF. nih.gov

The classic mechanism for electrophilic aromatic substitution (SEAr) involves the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or Wheland intermediate. wikipedia.org This occurs when an electrophile attacks the π-system of the aromatic ring. wikipedia.org In the case of electrophilic fluorination, the electrophilic fluorine species attacks the aromatic ring, leading to the formation of a fluoro-arenium ion. chempedia.info

This intermediate is not aromatic, but the positive charge is delocalized over the remaining π-system. wikipedia.org The final step of the reaction is the deprotonation of the arenium ion, which restores the aromaticity of the ring and results in the formation of the fluorinated aromatic product. chempedia.info

While the arenium ion mechanism is a cornerstone of electrophilic aromatic substitution, some studies have challenged its universal applicability, suggesting that some SEAr reactions may proceed through a concerted, single-transition-state pathway, particularly in nonpolar solvents. nih.govresearchgate.netnih.gov However, the arenium ion model remains a valuable framework for understanding the reactivity and regioselectivity of many electrophilic aromatic fluorination reactions. chempedia.info The stability of the arenium ion, which is influenced by the substituents on the aromatic ring, often dictates the outcome of the reaction. wikipedia.org

Transition Metal-Catalyzed Reaction Mechanisms

Transition metal catalysis offers a powerful toolkit for the fluorination of benzylic C(sp³)–H bonds. These methods often operate through sophisticated catalytic cycles involving various organometallic intermediates.

A common mechanistic pathway in palladium-catalyzed benzylic fluorination involves C–F reductive elimination from a high-valent palladium intermediate. beilstein-journals.orgd-nb.info The general process begins with the insertion of the metal catalyst into a C(sp³)–H bond, followed by an oxidation step and subsequent reductive elimination to form the C–F bond. beilstein-journals.org

A seminal example of this pathway is the palladium(II)/(IV)-catalyzed C–H fluorination of 8-methylquinolines. beilstein-journals.orgd-nb.info In this reaction, a Pd(II) catalyst initially directs C–H activation. This is followed by oxidation to a Pd(IV)–fluoride complex, which then undergoes C–F reductive elimination to yield the benzylic fluoride. beilstein-journals.org The use of electrophilic "F+" sources, such as N-fluoro-2,4,6-trimethylpyridinium tetrafluoroborate, is common in these reactions. beilstein-journals.org

Detailed mechanistic studies, including experimental evidence and DFT calculations, have helped to elucidate the role of various components in promoting the C–F bond reductive elimination step. For instance, the presence of certain anion ligands has been shown to be crucial for enabling selective C–H bond fluorination. rsc.org

Table 1: Examples of Transition Metal-Catalyzed Benzylic Fluorination via C–F Reductive Elimination

Catalyst SystemSubstrate TypeFluorinating AgentKey Mechanistic Feature
Pd(II)/Pd(IV)8-MethylquinolinesN-fluoro-2,4,6-trimethylpyridinium tetrafluoroborateQuinoline-directed C–H activation followed by C–F reductive elimination from a Pd(IV) center. beilstein-journals.orgd-nb.info
Pd(OAc)₂ / LigandSymmetric and asymmetric azobenzenesAgNO₃/SelectfluorNitrate-promoted C–F bond reductive elimination. rsc.org

Inner-sphere pathways represent another significant mechanism in transition metal-catalyzed fluorination. In this pathway, the fluoride nucleophile is coordinated to the metal center before the C–F bond-forming step. The choice of directing groups and ligands can steer the reaction towards an inner-sphere mechanism, influencing selectivity. beilstein-journals.orgnih.gov

For example, in the palladium-catalyzed enantioselective fluorination of benzylic C(sp³)–H bonds, a transient chiral directing group can be employed. beilstein-journals.org The use of a bulky amino transient directing group not only dictates the stereochemical outcome but also promotes C–F reductive elimination through an inner-sphere pathway. beilstein-journals.orgnih.gov This approach has been effective for the stereoselective fluorination of benzylic positions ortho to aldehyde substituents. beilstein-journals.org

Ligands play a pivotal role in transition metal-catalyzed fluorination reactions, profoundly influencing both selectivity and reactivity. The electronic and steric properties of the ligand can modulate the stability and reactivity of the metal catalyst and its intermediates. beilstein-journals.orgd-nb.info

In silver-catalyzed C–H fluorination, amide ligands such as benzamide (B126) and sulfonamide have been shown to significantly facilitate the process. acs.org These ligands are proposed to modulate the stability and oxidation potentials of the silver catalyst, promoting a radical-polar crossover pathway. d-nb.infoacs.org Glycine has also been identified as a crucial component in certain silver-catalyzed benzylic fluorinations, acting as both a ligand and a radical precursor. nsf.gov

The development of specific directing group auxiliaries, such as those derived from 8-aminoquinoline, has been instrumental in achieving palladium-catalyzed fluorination of unactivated C(sp³)–H bonds at the β-position of carboxylic acids. nih.gov The choice of ligand can also be critical in promoting C–F over C–O bond formation in certain reactions. nih.gov

Table 2: Influence of Ligands on Benzylic Fluorination

Metal CatalystLigand/Directing GroupSubstrateEffect of Ligand
Silver(I)Amide ligands (e.g., benzamide)Benzylic C–H bondsFacilitates HAT and oxidative radical-polar crossover. acs.org
Silver(I)GlycineBenzylic C–H bondsActs as both a ligand and a radical precursor. nsf.gov
Palladium(II)Chiral α-amino amide (transient)Benzaldehyde derivativesControls stereochemistry and promotes inner-sphere C–F bond formation. beilstein-journals.orgnih.gov
Palladium(II)8-Aminoquinoline derivativeCarboxylic acidsDirects activation of unactivated β-C(sp³)–H bonds. nih.gov

Nucleophilic Fluorination Mechanisms

Nucleophilic fluorination provides a complementary approach to the synthesis of fluorinated benzylic compounds, typically involving the displacement of a leaving group by a fluoride ion.

A variety of nucleophilic fluoride sources are available, each with its own reactivity profile and applications. Common sources include alkali metal fluorides like potassium fluoride (KF) and cesium fluoride (CsF), as well as amine/HF reagents such as triethylamine (B128534) tris(hydrogen fluoride) (Et₃N·3HF). nih.govnih.govresearchgate.net

The choice of fluoride source and the presence of activators can be critical for the success of a nucleophilic fluorination reaction. For instance, in the fluorination of α-bromo phenylacetate (B1230308), the yield was significantly increased by the addition of K₃PO₄ as a base when using Et₃N·3HF. nih.gov In some cases, a combination of fluoride sources, such as AgF and Et₃N·3HF, can be beneficial. nih.gov

The inherent challenge with many fluoride sources is their low nucleophilicity in certain solvents due to strong solvation. nih.govrsc.org To overcome this, strategies such as using phase-transfer catalysts or employing specific solvent systems are often necessary. The use of surfactants to modulate the hydration of the fluoride anion at a water-organic interface is an emerging strategy to enhance its nucleophilicity. rsc.org

Table 3: Common Nucleophilic Fluoride Sources and Their Applications

Fluoride SourceActivator/AdditiveTypical Substrate
Et₃N·3HFK₃PO₄α-Bromo phenylacetate nih.gov
AgFEt₃N·3HFBenzyl bromides nih.gov
KFSurfactantAlkyl halides in aqueous media rsc.org
CsF-8-methylquinoline derivatives (in Pd-catalyzed reactions) nsf.gov

Halogen exchange (Halex) reactions, such as the Finkelstein and Swarts reactions, are classic methods for preparing alkyl fluorides from the corresponding alkyl chlorides or bromides. researchgate.netorganicmystery.com These reactions are typically Sₙ2 processes and are well-suited for primary and secondary alkyl halides, including benzylic halides. nih.govresearchgate.net

In a typical Finkelstein reaction for fluorination, an alkyl bromide or chloride is treated with a metal fluoride, such as silver(I) fluoride (AgF) or antimony trifluoride (SbF₃), to yield the corresponding alkyl fluoride. organicmystery.com The success of these reactions often depends on the solubility of the metal fluoride and the nature of the leaving group.

Recent advancements have expanded the scope of halogen exchange reactions. For example, a method for the nucleophilic fluorine substitution of various alkyl bromides, including tertiary benzylic bromides, has been developed using Et₃N·3HF. nih.govnii.ac.jp These modern protocols often exhibit good functional-group compatibility and can be performed under mild conditions. nii.ac.jp

Advanced Research Applications and Emerging Directions in Organofluorine Synthesis

(1-Fluoropropan-2-yl)benzene as a Synthetic Intermediate

The utility of a compound as a synthetic intermediate is determined by its reactivity and the accessibility of its functional groups for further transformation.

Building Block for Complex Fluorinated Organic Compounds

There is a lack of specific examples in the scientific literature detailing the use of this compound as a direct building block for the synthesis of more complex fluorinated organic compounds. In principle, the phenyl ring could undergo electrophilic aromatic substitution, and the fluoropropyl group could potentially be involved in nucleophilic substitution or elimination reactions, but documented instances of such applications for this specific molecule are not available.

Precursor for Further Derivatization

While the structure of this compound suggests potential for derivatization—for instance, through reactions on the aromatic ring or the alkyl side chain—no specific studies detailing such transformations have been identified. The synthesis of related compounds, such as (1-chloropropan-2-yl)benzene, is documented, but the subsequent derivatization pathways for the fluorinated analogue are not described. sigmaaldrich.com

Role in Modulating Molecular Properties for Research Purposes

The introduction of fluorine is a common tactic to fine-tune molecular properties due to its high electronegativity and the unique characteristics of the carbon-fluorine bond.

Investigation of Fluorine's Impact on Molecular Recognition (Non-Biological Contexts)

No specific studies have been found that utilize this compound to investigate fluorine's impact on molecular recognition in non-biological contexts. Research in this area typically employs molecules with more complex architectures to create specific binding pockets or surfaces.

Design of Stereochemically Defined Fluorinated Systems

The synthesis of stereochemically defined fluorinated compounds is an active area of research. However, there are no available reports on the use of this compound in the design or synthesis of such systems.

Contributions to Material Science Research

The incorporation of fluorinated moieties into polymers and other materials can impart desirable properties such as thermal stability, chemical resistance, and specific surface properties. nih.govmdpi.com However, there is no evidence in the reviewed literature of this compound being used in material science research. The synthesis and properties of fluorinated polyurethanes and other polymers typically involve different types of fluorinated monomers. mdpi.com

Development of Novel Fluorinated Building Blocks for Functional Materials

Fluorinated compounds are integral to the creation of functional materials due to the unique properties conferred by the fluorine atom, such as high thermal stability, chemical resistance, and altered electronic characteristics. alfa-chemistry.com Molecules like this compound are considered fluorinated building blocks—versatile organic compounds containing fluorine that are used in the synthesis of more complex fluorinated structures. alfa-chemistry.com The development of these building blocks is crucial for advancing medicinal chemistry, agricultural science, and materials chemistry. alfa-chemistry.comresearchgate.net

The utility of fluorinated building blocks stems from several key properties imparted by fluorine:

High Electronegativity: Fluorine's presence alters the electronic environment of adjacent atoms, which can modify the acidity of functional groups and enhance hydrogen bond acceptor strength. alfa-chemistry.com

Enhanced Lipophilicity: This property is critical in drug design as it can improve membrane permeability and optimize binding to hydrophobic protein sites. alfa-chemistry.com

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making fluorinated compounds resistant to enzymatic degradation and extending their biological half-life. alfa-chemistry.com

Research is focused on creating new synthetic pathways to these building blocks. For instance, methodologies have been developed for synthesizing fluorine-containing small molecules through processes like halofluorination and fluoroselenation of cyclic olefins. nih.gov The goal is to produce a diverse library of sp³-enriched fluorinated building blocks on a large scale, which is essential for drug development and materials science applications. alfa-chemistry.com Fluorinated organoboron compounds, which combine the features of a fluorine atom and an organoboron motif, are also emerging as particularly useful building blocks for pharmaceuticals and materials. acs.org

Table 1: Key Properties of Fluorinated Building Blocks

Property Description Implication in Functional Materials
Electronegativity Fluorine is the most electronegative element, strongly influencing the electronic properties of the molecule. alfa-chemistry.com Alters acidity, basicity, and hydrogen bonding capabilities, affecting molecular interactions. alfa-chemistry.com
Lipophilicity The introduction of fluorine can increase a molecule's lipophilicity ("fat-loving" nature). alfa-chemistry.com Improves membrane permeability and bioavailability in pharmaceutical applications. alfa-chemistry.com
Metabolic Stability The Carbon-Fluorine (C-F) bond is one of the strongest in organic chemistry. dovepress.com Confers resistance to metabolic degradation, increasing the half-life of drugs. alfa-chemistry.com
Conformational Control The unique size and electronic properties of fluorine can influence the preferred 3D shape of a molecule. alfa-chemistry.com Can lock a molecule into a bioactive conformation for enhanced interaction with biological targets.
Chemical Stability The strength of the C-F bond provides high resistance to chemical and thermal degradation. alfa-chemistry.com Essential for creating durable materials like fluoropolymers and coatings for use in harsh conditions. alfa-chemistry.com

Structure-Property Correlation Studies in Fluorinated Scaffolds

Understanding the relationship between a molecule's structure and its resulting properties is fundamental to designing functional materials and bioactive compounds. rsc.org In organofluorine chemistry, these structure-property relationship (SPR) studies are crucial for predicting how the placement of a fluorine atom will impact a molecule's behavior. nih.govresearchgate.net

The introduction of fluorine into a benzylic scaffold like that of this compound can lead to predictable changes in physicochemical properties:

Acidity (pKa): The high electronegativity of fluorine exerts a strong inductive electron-withdrawing effect, which can significantly increase the acidity of nearby protons. researchgate.net

Lipophilicity (logD): Fluorination generally increases a molecule's lipophilicity, a critical parameter for drug absorption and distribution. nih.gov

Permeability: Changes in lipophilicity and molecular conformation directly affect a compound's ability to pass through biological membranes. nih.govresearchgate.net

Researchers conduct SPR studies by creating a series of related compounds (matched molecular pairs) where the only difference is the presence or position of a fluorine atom. nih.gov By experimentally measuring properties like pKa, lipophilicity, and permeability, scientists can build models that guide the design of new molecules with desired characteristics. nih.govresearchgate.net For example, studies on fluorinated carboxylic acid bioisosteres—molecules that mimic carboxylic acids—have helped quantify the changes in physicochemical properties that can be expected when replacing a functional group with a fluorinated surrogate. nih.gov These findings are vital for the rational design of new drugs and biomaterials, including liquid crystal elastomers and superhydrophobic coatings where fluorine content is correlated with properties like water repellency. rsc.orgnih.govresearchgate.net

Future Research Avenues in Fluorinated Benzylic Systems

The synthesis of fluorinated benzylic compounds remains an active area of research, with efforts directed towards creating more efficient, selective, and environmentally friendly methods.

Development of Greener Synthesis Methodologies

Traditional fluorination methods often rely on harsh reagents and conditions. dovepress.com A major thrust in modern organofluorine chemistry is the development of "greener" synthetic routes that are more sustainable and atom-economical. dovepress.comroyalsocietypublishing.org For benzylic systems, this involves exploring alternatives to classical methods that may generate significant waste.

Future research in this area includes:

Flow Chemistry: Continuous-flow reactors offer improved safety, efficiency, and scalability for fluorination reactions. For example, a continuous-flow protocol using the inexpensive photoorganocatalyst xanthone (B1684191) and Selectfluor has been developed for the light-induced fluorination of benzylic compounds, achieving high yields with short residence times. organic-chemistry.org

Catalysis with Earth-Abundant Metals: Replacing precious metal catalysts (e.g., palladium) with more abundant and less toxic metals like iron is a key goal. An iron(II)-catalyzed benzylic fluorination using Selectfluor provides a mild and effective method for synthesizing monofluorinated benzylic substrates. organic-chemistry.orgnih.gov

Use of Safer Fluorinating Agents: Research aims to replace potentially hazardous reagents with safer alternatives. The use of nucleophilic fluoride (B91410) sources, such as potassium fluoride (KF), is often more economical and environmentally benign compared to electrophilic sources like Selectfluor. d-nb.info Methods that can use KF, perhaps activated by an in-situ generated reagent, are highly desirable. organic-chemistry.org

Solvent-Free or Water-Based Systems: Reducing or eliminating the use of hazardous organic solvents is a core principle of green chemistry. royalsocietypublishing.org Developing fluorination protocols that can be performed in water or without any solvent would be a significant advancement.

Expanding Substrate Scope and Functional Group Tolerance

A central challenge in synthetic chemistry is to develop reactions that work on a wide variety of starting materials (substrates) and are not impeded by the presence of other reactive parts of the molecule (functional groups). d-nb.inforesearchgate.net Early methods for benzylic fluorination were often limited in their applicability. nih.gov

Recent advancements have significantly broadened the scope of these reactions. Modern catalytic systems show increasing tolerance for various functional groups, a critical feature for applications in the synthesis of complex molecules like pharmaceuticals.

Key Developments in Expanding Substrate Scope:

Catalytic ApproachDescriptionFunctional Group ToleranceReference
Palladium Catalysis Employs a palladium catalyst, often with a directing group to guide the fluorination to a specific C-H bond.While powerful, the need for a directing group can limit the substrate scope. Some methods show tolerance for aldehydes and allow for enantioselective fluorination. nih.govd-nb.info
Iron/Copper Catalysis Uses inexpensive and abundant iron or copper salts to catalyze radical-based fluorination.These methods often proceed without a directing group, opening the door to a wider range of benzylic substrates. They have shown selectivity for benzylic positions even in the presence of carbonyl groups. nih.govbeilstein-journals.org
Photocatalysis Utilizes light to activate a catalyst, which then initiates the fluorination process via a radical pathway.This approach is known for its mild conditions and broad substrate scope, including the fluorination of electron-rich and electron-poor aromatic systems. researchgate.netresearchgate.net

Future work will continue to focus on developing catalysts that can fluorinate an even broader range of benzylic C-H bonds, including those that are traditionally considered unreactive, while tolerating sensitive functional groups like alcohols, amines, and nitriles. d-nb.infobeilstein-journals.org

Innovation in Asymmetric Fluorination

For many pharmaceutical applications, it is crucial to produce a single enantiomer (a specific 3D arrangement) of a chiral molecule. Asymmetric fluorination aims to introduce a fluorine atom in a way that creates a chiral center with high enantioselectivity. The synthesis of enantiopure compounds like (R)- or (S)-(1-Fluoropropan-2-yl)benzene requires sophisticated catalytic methods.

Innovations in this field are focused on several strategies:

Chiral Catalysts: This involves using a chiral catalyst that directs the fluorinating agent to one face of the molecule over the other. This has been achieved with:

Metal-based catalysts using chiral ligands, such as copper complexes with chiral bis(oxazoline) ligands, which have successfully been used for the asymmetric fluorination of α-diazoesters. nih.gov

Organocatalysts , which are small, metal-free organic molecules. Chiral organocatalysts have been used for the enantioselective α-fluorination of aldehydes and ketones. beilstein-journals.org

Dual Catalysis: Some advanced methods combine two different catalytic cycles to achieve high enantioselectivity. For example, merging chiral anion phase-transfer catalysis (to activate the fluorinating agent) with enamine catalysis (to activate the substrate) has enabled the asymmetric fluorination of challenging α-branched ketones. acs.org

Kinetic Resolution: In this approach, a chiral catalyst reacts faster with one enantiomer of a racemic starting material, allowing for the separation of the unreacted, enantiopure substrate or the formation of an enantiopure product. beilstein-journals.org

Future research will aim to improve the enantiomeric excess (ee) of these reactions, broaden their applicability to more diverse benzylic systems, and develop catalysts that provide predictable and controllable stereochemical outcomes. nih.govacs.org

Conclusion

Summary of Key Synthetic and Mechanistic Advances

The synthesis of benzylic fluorides, including (1-Fluoropropan-2-yl)benzene, has witnessed remarkable advancements, moving from classical, often harsh, methods to more sophisticated and selective strategies. Key progress has been made in the direct C(sp³)–H fluorination of benzylic positions, a highly desirable transformation that avoids the need for pre-functionalized substrates. beilstein-journals.orgnih.gov

Several distinct mechanistic pathways have been exploited to achieve this transformation:

Radical Fluorination: This approach often utilizes N-F reagents like Selectfluor and N-fluorobenzenesulfonimide (NFSI) to generate benzylic radicals via hydrogen atom transfer (HAT). d-nb.infoacs.org These radicals then react with a fluorine source to yield the desired product. Metal catalysts, such as those based on iron and copper, have been shown to promote these radical processes. beilstein-journals.orgnih.gov For instance, copper-catalyzed reactions can proceed through a radical relay mechanism where an N-centered radical, generated from NFSI, selectively abstracts a benzylic hydrogen. nih.gov

Palladium-Catalyzed C–H Activation: Palladium catalysis has emerged as a powerful tool for the directed fluorination of benzylic C–H bonds. beilstein-journals.orgnih.gov These methods often employ directing groups to achieve high regioselectivity and can proceed through a Pd(II)/Pd(IV) catalytic cycle involving C–H activation followed by reductive elimination to form the C–F bond. beilstein-journals.orgbeilstein-journals.org

Photochemical and Electrochemical Methods: Light- and electricity-driven methods offer alternative and often milder conditions for generating reactive intermediates. Photoredox catalysis can facilitate the formation of benzylic radicals through single-electron transfer (SET) or proton-coupled electron transfer (PCET) pathways. beilstein-journals.orgd-nb.info Electrochemical oxidation provides a means to generate benzylic cations, which are then trapped by a nucleophilic fluoride (B91410) source. beilstein-journals.org

Nucleophilic Fluorination: While electrophilic fluorination has been a major focus, methods employing nucleophilic fluoride sources are also crucial. ucla.edu For example, the ring-opening of substituted aryl epoxides with a fluoride source like BF₃·OEt₂ can provide access to β-fluoroalcohols, which are precursors to compounds like this compound. acs.org

The stereoselective synthesis of benzylic fluorides has also been a significant area of research. Asymmetric catalytic methods, including phase-transfer catalysis and transition-metal catalysis, have been developed to control the stereochemistry at the fluorine-bearing carbon center. rsc.orgrsc.org

Table 1: Comparison of Synthetic Strategies for Benzylic Fluorination

MethodTypical ReagentsKey IntermediatesAdvantagesDisadvantages
Radical FluorinationSelectfluor, NFSI, Metal Catalysts (Fe, Cu)Benzylic RadicalsBroad substrate scope, no directing group neededCan be less selective, may require expensive reagents
Palladium-Catalyzed C-H ActivationPd catalysts, Directing Groups, Electrophilic F sourcesOrganopalladium speciesHigh regioselectivity, stereospecificity possibleRequires directing groups, catalyst cost
Photochemical/ElectrochemicalPhotoredox catalysts, Electrodes, Fluoride sourcesRadicals, CationsMild conditions, high control over reactivitySpecialized equipment may be needed
Nucleophilic FluorinationBF₃·OEt₂, HF-PyridineCarbocations, Epoxide-derived intermediatesUtilizes readily available fluoride sourcesSubstrate pre-functionalization often required

Outlook on the Future of Research Involving Fluorinated Benzylic Systems and Analogues of this compound

The future of research in this domain is poised for exciting developments, driven by the increasing demand for novel fluorinated molecules with tailored properties.

Development of More Efficient and Sustainable Catalytic Systems: A primary focus will be on designing catalysts that are more active, selective, and environmentally benign. This includes the use of earth-abundant metals and the development of organocatalysts that can operate under mild conditions. The goal is to achieve high turnovers and functional group tolerance, enabling the late-stage fluorination of complex molecules. mdpi.com

Advances in Asymmetric Fluorination: The synthesis of enantiomerically pure fluorinated compounds remains a significant challenge. Future research will likely concentrate on the development of new chiral catalysts and ligands for stereoselective C–H fluorination and other fluorination reactions. This will be crucial for the synthesis of chiral drugs and agrochemicals where one enantiomer is significantly more active or has a better safety profile. rsc.orgmdpi.com

Exploration of Novel Fluorinating Reagents: While a range of electrophilic and nucleophilic fluorinating reagents are available, the quest for safer, more economical, and more reactive reagents continues. ucla.eduwikipedia.org The development of reagents that can deliver fluorine under a wider range of reaction conditions and to a broader scope of substrates will be a key area of investigation.

Application in Medicinal and Materials Chemistry: The unique properties of fluorinated benzylic systems will continue to be exploited in drug discovery and materials science. We can expect to see the incorporation of moieties like this compound into new drug candidates to enhance their pharmacokinetic and pharmacodynamic profiles. benthamdirect.comresearchgate.netmdpi.com In materials science, the introduction of fluorine can be used to tune properties such as thermal stability, lipophilicity, and electronic characteristics.

Mechanistic Elucidation: A deeper understanding of the mechanisms of fluorination reactions is essential for the rational design of new synthetic methods. researchgate.netnih.gov Advanced computational and experimental techniques will be employed to probe reaction intermediates and transition states, providing valuable insights that will guide future catalyst and reagent development.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (1-Fluoropropan-2-yl)benzene, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The synthesis typically involves Friedel-Crafts alkylation of benzene derivatives with fluorinated isopropyl halides. Key steps include:

  • Electrophilic substitution : Use of Lewis acids (e.g., AlCl₃) to activate the fluorinated alkylating agent .
  • Solvent selection : Polar aprotic solvents (e.g., dichloromethane) enhance reaction efficiency by stabilizing intermediates .
  • Temperature control : Reactions are optimized at 0–25°C to minimize side reactions like polyalkylation .
    • Yield Optimization : Adjust stoichiometry (1:1.2 molar ratio of benzene derivative to alkylating agent) and employ inert atmospheres to prevent hydrolysis of intermediates .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Key Techniques :

  • ¹⁹F NMR : Identifies fluorine chemical shifts (δ ≈ -120 to -150 ppm for aliphatic fluorides) and confirms substitution patterns .
  • ¹H NMR : Distinguishes isopropyl group splitting (e.g., septet for CH(CH₃)₂) and aromatic proton integration .
  • GC-MS : Validates molecular ion peaks (m/z 138 for M⁺) and fragmentation patterns (e.g., loss of C₃H₇F) .
    • IR Spectroscopy : Detects C-F stretching vibrations (1000–1100 cm⁻¹) and aromatic C-H bends (700–800 cm⁻¹) .

Q. What physicochemical properties influence the handling of this compound in laboratory settings?

  • Critical Properties :

  • Stability : Hydrolytically stable under anhydrous conditions but sensitive to strong bases, which may cleave the C-F bond .
  • Solubility : Lipophilic nature (logP ≈ 2.5) favors dissolution in non-polar solvents (e.g., hexane) for storage and reactions .
  • Safety : Use fume hoods for handling due to volatility (predicted vapor pressure: ~0.5 mmHg at 25°C) and potential respiratory irritation .

Advanced Research Questions

Q. How does the fluorine substituent influence the reactivity of this compound in electrophilic aromatic substitution (EAS)?

  • Electronic Effects :

  • The electron-withdrawing fluorine atom deactivates the aromatic ring, directing EAS to the meta position relative to the isopropyl group .
  • Comparative studies with non-fluorinated analogs show reduced reaction rates (e.g., nitration requires harsher conditions, HNO₃/H₂SO₄ at 50°C) .
    • Steric Effects : The bulky isopropyl group further hinders ortho substitution, favoring para or meta products in competitive reactions .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

  • Systematic Approaches :

  • Conditional Validation : Replicate studies under standardized protocols (e.g., pH, temperature) to isolate variables causing discrepancies .
  • Dose-Response Analysis : Compare EC₅₀ values across cell lines to differentiate compound-specific effects from assay artifacts .
  • Meta-Analysis : Pool data from multiple studies to identify trends (e.g., fluorinated analogs show enhanced membrane permeability but lower aqueous solubility) .

Q. Which computational methods predict interaction mechanisms of this compound with biological targets?

  • Computational Tools :

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity with enzymes (e.g., cytochrome P450) .
  • Molecular Docking : Simulates binding affinities to receptors (e.g., G-protein-coupled receptors) using software like AutoDock Vina .
  • Molecular Dynamics (MD) : Models solvation effects and conformational stability in lipid bilayers .

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